

Application Notes and Protocols for Oral Administration of VU6028418 in Rats

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Compound of Interest		
Compound Name:	VU6028418	
Cat. No.:	B12395977	Get Quote

These application notes provide a comprehensive guide for the oral administration of **VU6028418** to rats for preclinical research, targeting researchers, scientists, and drug development professionals. **VU6028418** is a potent and highly selective M4 muscarinic acetylcholine receptor (mAChR) antagonist with excellent oral bioavailability, making it a valuable tool for investigating the role of the M4 receptor in various physiological and pathological processes.[1][2][3]

Compound Details



Parameter	Value	Reference
IUPAC Name	1-((3-(2,4,6- trifluorophenyl)-1,2,4- thiadiazol-5- yl)methyl)piperidine	N/A
Molecular Formula	C23H27F3N4O	[2]
Molecular Weight	432.48 g/mol	[2]
CAS Number	2649803-05-2	[2]
Mechanism of Action	Selective M4 Muscarinic Acetylcholine Receptor Antagonist	[1]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol.	
Storage	Store at -20°C.	

Experimental ProtocolsPreparation of Dosing Solution (Suspension)

While the exact vehicle for the oral suspension of **VU6028418** used in the primary study is not specified, a common and effective vehicle for similar compounds, such as M4 allosteric potentiators, in rats is a 10% Tween 80 solution in deionized water.[4]

Materials:

- VU6028418 powder
- Tween 80
- Deionized water
- 1 N NaOH (for pH adjustment)
- Sonicator



- pH meter
- Stir plate and stir bar
- · Appropriate laboratory glassware

Procedure:

- Calculate the required amount of VU6028418 and vehicle based on the desired final concentration and the number of animals to be dosed.
- Prepare a 10% (v/v) Tween 80 solution by adding Tween 80 to deionized water.
- Gradually add the VU6028418 powder to the 10% Tween 80 solution while stirring continuously.
- Sonicate the mixture until a uniform and homogenous suspension is obtained.
- Adjust the pH of the suspension to approximately 7.0 using 1 N NaOH.
- Continue stirring the suspension until immediately before administration to ensure homogeneity.

Oral Administration via Gavage

Oral gavage is a standard and reliable method for delivering precise doses of a compound directly into the stomach of a rodent.

Materials:

- Prepared VU6028418 suspension
- Appropriate gauge gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)
- Syringes (volume appropriate for the dose)
- Animal scale
- Personal Protective Equipment (PPE)



Procedure:

- Weigh each rat to determine the precise volume of the dosing suspension to be administered.
- Gently restrain the rat.
- Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.
- Fill the syringe with the calculated volume of the **VU6028418** suspension. Ensure the suspension is well-mixed before drawing it into the syringe.
- Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus.
- Slowly administer the suspension.
- · Gently remove the gavage needle.
- Monitor the animal for a short period after dosing to ensure there are no adverse reactions.

Data Presentation Pharmacokinetic Parameters in Sprague-Dawley Rats

The following table summarizes the pharmacokinetic profile of **VU6028418** in Sprague-Dawley rats following a single oral dose.[2] The compound exhibits high oral bioavailability.[1][2]



Parameter	Value (10 mg/kg PO)	
Cmax (ng/mL)	17,000	
Tmax (h)	1.5	
AUC0-inf (ng/mL•h)	30,000	
Oral Bioavailability (F%)	≥100	
Elimination Half-life (t1/2) (h)	13	
Clearance (CLp) (mL/min/kg)	6.1	
Volume of Distribution (Vss) (L/kg)	6.7	
Total Brain/Total Plasma (Kp)	6.4	
Unbound Brain/Unbound Plasma (Kp,uu)	0.61	
CSF/Plasma Unbound (Kp,u)	0.24	

Values represent means from two to three animals.

Dose Escalation Pharmacokinetics (Oral)

A single oral dose escalation study in rats demonstrated a linear increase in mean AUC0-last with doses ranging from 1 to 30 mg/kg.[1] A sublinear increase was observed at higher doses of 100 and 300 mg/kg.[1] Importantly, no adverse events were noted across all dose groups in this study.[1]

Efficacy in a Rat Model of Haloperidol-Induced Catalepsy

VU6028418 demonstrated a robust, dose-dependent reversal of haloperidol-induced catalepsy in rats, indicating its potential as a therapeutic for movement disorders.[1] The minimal effective dose (MED) was determined to be 1 mg/kg.[1]

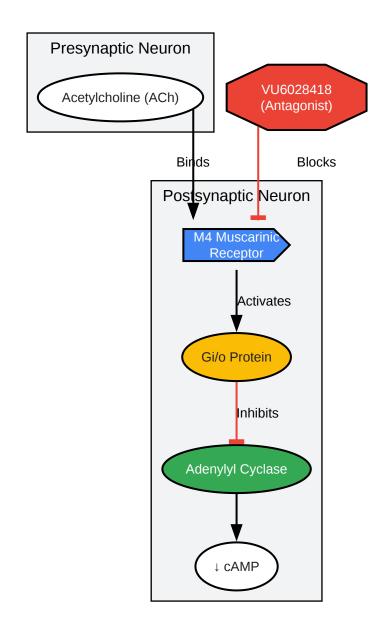


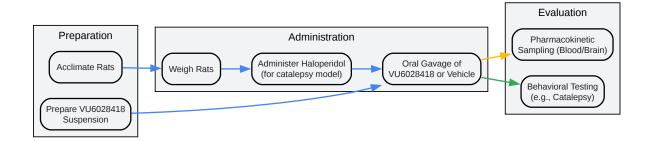
Dose (mg/kg, PO)	Mean Latency to Withdraw (s)	% Reversal of Catalepsy	Statistical Significance (vs. Vehicle)
Vehicle	43.4 ± 4.3	-	-
0.3	32 ± 5.2	26.2 ± 12.0	p > 0.05
1	21.3 ± 4.6	50.9 ± 10.7	p < 0.01
3	15.1 ± 2.1	65.2 ± 4.9	p < 0.001

Data are presented as mean \pm SEM for n=10 animals per group.[1]

Visualizations Signaling Pathway of VU6028418







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